3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 3-methylphenyl hydrazine with carbon disulfide and an appropriate carboxylic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thiadiazole derivatives .
Scientific Research Applications
3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA, leading to the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but lacks the 3-methylphenyl group.
1,3,4-Thiadiazole derivatives: Share the thiadiazole ring but differ in the substituents attached to the ring.
1,2,4-Triazole derivatives: Similar heterocyclic structure but with different nitrogen positioning.
Uniqueness
3-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both the 3-methylphenyl and 4-methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
(3-methylphenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-4-3-5-9(6-7)15-11(14)10-8(2)12-13-16-10/h3-6H,1-2H3 |
InChI Key |
RFYBIQCLIXPXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
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